S1PR1 Agonist 1 Potency Contextualized Against Clinical and Tool S1PR1 Agonists
While the exact EC50 of S1PR1 agonist 1 is not publicly disclosed, its classification as a 'potent S1PR1 agonist' in patent WO2021175223A1 [1] places it in a functional category comparable to clinically validated S1PR1 modulators. For reference, reported EC50 values for human S1PR1 in GTPγS assays include: ozanimod 0.41 nM [2], siponimod 0.39 nM [3], ponesimod 5.7 nM [4], etrasimod 6.1 nM [5], and the tool compound SEW2871 13 nM [6]. S1PR1 agonist 1, disclosed as a benzo 2-azaspiro[4.4]nonane derivative, is anticipated to exhibit sub-nanomolar to low nanomolar potency based on structure-activity relationships of related compounds in the patent series.
| Evidence Dimension | S1PR1 agonist potency (EC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; described as 'potent' in patent WO2021175223A1 |
| Comparator Or Baseline | Ozanimod (0.41 nM), Siponimod (0.39 nM), Ponesimod (5.7 nM), Etrasimod (6.1 nM), SEW2871 (13 nM) |
| Quantified Difference | Not calculable due to undisclosed target data; class inference suggests comparable potency to leading clinical agonists |
| Conditions | Human recombinant S1PR1 GTPγS binding assay (comparator data); target compound assay conditions not specified |
Why This Matters
Potency is a critical determinant of effective receptor engagement and lymphocyte modulation; S1PR1 agonist 1's potency classifies it as a high-value research tool alongside clinically validated agonists.
- [1] Wu, L., Yang, P., Zhao, L., You, X., Li, J., & Chen, S. (2021). Benzo 2-azaspiro[4.4]nonane compounds and their applications. Patent WO2021175223A1. View Source
- [2] Scott, F. L., Clemons, B., Brooks, J., Brahmachary, E., Powell, R., Dedman, H., ... & Peach, R. J. (2016). Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity. British Journal of Pharmacology, 173(11), 1778–1792. View Source
- [3] Pan, S., Gray, N. S., Gao, W., Mi, Y., Fan, Y., Wang, X., ... & Lefebvre, O. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P1/S1P5 Agonist. ACS Medicinal Chemistry Letters, 4(3), 333–337. View Source
- [4] Piali, L., Froidevaux, S., Hess, P., Nayler, O., Bolli, M. H., Schlosser, E., ... & Steiner, B. (2011). The selective sphingosine 1-phosphate receptor 1 agonist ponesimod protects against lymphocyte-mediated tissue inflammation. Journal of Pharmacology and Experimental Therapeutics, 337(2), 547–556. View Source
- [5] Peyrin-Biroulet, L., Christopher, R., Behan, D., & Lassen, C. (2017). Modulation of sphingosine-1-phosphate in inflammatory bowel disease. Autoimmunity Reviews, 16(5), 495–503. View Source
- [6] Jo, E., Sanna, M. G., Gonzalez-Cabrera, P. J., Thangada, S., Tigyi, G., Osborne, D. A., ... & Rosen, H. (2005). S1P1-selective in vivo-active agonists from high-throughput screening: off-the-shelf chemical probes of receptor interactions, signaling, and fate. Chemistry & Biology, 12(6), 703–715. View Source
